molecular formula C10H13LiN2O4S B2521360 Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate CAS No. 2172496-82-9

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate

Cat. No.: B2521360
CAS No.: 2172496-82-9
M. Wt: 264.22
InChI Key: YYIXXRWUAKJXJM-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate (CAS: 2172496-82-9) is a lithium salt featuring a pyridine ring substituted at the 5-position with a tert-butoxy carbonyl amino (Boc-amino) group and at the 2-position with a sulfinate anion. The Boc group introduces steric bulk and protects the amino functionality, making the compound valuable in peptide synthesis and as a precursor in medicinal chemistry . Its synthesis likely involves nucleophilic substitution or condensation reactions, akin to methods described for structurally related pyridine derivatives (e.g., using sodium enolates or carbamate-forming reagents) .

Key properties include:

  • Molecular Formula: C₁₁H₁₄LiN₂O₄S
  • InChIKey: YYIXXRWUAKJXJM-UHFFFAOYSA-M
  • Applications: Intermediate in drug design, protecting group chemistry, and coordination chemistry due to its sulfinate moiety.

Properties

IUPAC Name

lithium;5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-7-4-5-8(11-6-7)17(14)15;/h4-6H,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXXRWUAKJXJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC1=CN=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13LiN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate typically involves the following steps:

    Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino pyridine.

    Sulfonation: The Boc-protected amino pyridine is then subjected to sulfonation using a sulfonating agent like sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfinate group.

    Lithiation: Finally, the sulfonated product is treated with a lithium source, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3), to form the lithium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure lithium salt.

    Quality Control: To ensure the product meets the required purity and specifications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfinate group can be oxidized to a sulfonate or reduced to a thiol, depending on the reagents and conditions used.

    Coupling Reactions: The amino group can be used in coupling reactions, such as peptide synthesis or formation of amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the sulfinate group.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

    Deprotected Amino Pyridine: Formed after removal of the Boc group.

    Sulfonate or Thiol Derivatives: Depending on the oxidation or reduction reactions performed.

Scientific Research Applications

Research indicates that lithium compounds, including this specific sulfinate derivative, may exhibit several biological activities:

  • Neuroprotective Effects: Lithium is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Compounds like lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate may modulate signaling pathways involved in neuronal survival and apoptosis.
  • Antiinflammatory Properties: Studies have shown that lithium compounds can influence inflammatory pathways. This compound's structural features may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory disorders.
  • Cancer Therapy Potential: Preliminary studies suggest that lithium compounds can affect cell growth signaling pathways, positioning them as potential therapeutic agents in oncology. The inhibition of specific kinases involved in cancer progression has been observed with related compounds.

Inhibition Studies

A study on structurally similar thiazolopyridine derivatives demonstrated significant inhibition of phosphoinositide 3-kinase (PI3K), with IC50 values as low as 3.6 nM. This suggests that this compound may exhibit comparable or enhanced inhibitory effects due to its unique structural attributes.

Enzymatic Assays

Enzymatic assays performed on related compounds indicate that modifications within the pyridine or sulfinate groups can significantly alter biological activity. Understanding these structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of this lithium compound.

Neuroprotective Studies

Research has indicated that lithium compounds can enhance neurotrophic factor signaling, which is essential for neuronal health. This compound's potential to promote neurogenesis and protect against excitotoxicity makes it a valuable candidate for further exploration in neurodegenerative disease models.

Summary Table of Biological Activities

Activity Description Reference
NeuroprotectionModulates neuronal survival pathways
AntiinflammatoryInhibits pro-inflammatory cytokines
Cancer therapyAffects cell growth signaling pathways
PI3K InhibitionSignificant inhibition observed with IC50 values around 3.6 nM

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate involves its interaction with various molecular targets and pathways:

    Lithium Ion: Lithium ions are known to affect neurotransmitter release and uptake, as well as signal transduction pathways in neurons.

    Pyridine Derivative: The pyridine ring can interact with various enzymes and receptors, potentially modulating their activity.

    Sulfinate Group: The sulfinate group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Pyridine Sulfinates

Substituent Effects on Reactivity and Stability

The compound is compared to two analogs from :

Lithium(1+) 5-(trifluoromethoxy)pyridine-2-sulfinate (CAS: 2228334-97-0)

Lithium(1+) 6-chloropyridine-3-sulfinate (CAS: N/A)

Table 1: Structural and Electronic Comparison
Property 5-Boc-Amino Pyridine-2-sulfinate 5-Trifluoromethoxy Pyridine-2-sulfinate 6-Chloro Pyridine-3-sulfinate
Substituent Boc-amino (electron-donating, bulky) Trifluoromethoxy (electron-withdrawing) Chloro (electron-withdrawing)
Position 5-position (meta to sulfinate) 5-position (meta to sulfinate) 6-position (ortho to sulfinate)
InChIKey YYIXXRWUAKJXJM-UHFFFAOYSA-M JVIOBONLTRYLIJ-UHFFFAOYSA-M N/A
Solubility Moderate in polar aprotic solvents High in polar solvents (due to -OCF₃) Low in water (hydrophobic Cl substituent)
Thermal Stability High (steric protection from Boc group) Moderate (electron-withdrawing destabilizes) Low (reactive Cl may permit hydrolysis)
Key Findings :
  • Steric Effects: The Boc group in the primary compound reduces nucleophilic attack at the amino site, enhancing stability during storage and reaction conditions .
  • Electronic Effects: The trifluoromethoxy analog’s electron-withdrawing nature increases sulfinate anion stability but may reduce reactivity in coupling reactions compared to the Boc-amino derivative .

Spectral and Analytical Data

  • NMR Spectroscopy: Boc-amino derivative: Distinct tert-butyl singlet (~1.3 ppm in ¹H NMR) and sulfinate resonance (~130 ppm in ¹³C NMR). Trifluoromethoxy analog: Characteristic ¹⁹F NMR peak near -55 ppm .
  • IR Spectroscopy: Boc-amino shows N-H stretch (~3350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹, absent in the chloro analog .

Biological Activity

Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate is a lithium-based compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H16LiN2O3S
  • Molecular Weight : 264.3 g/mol
  • CAS Number : 2172496-82-9

The compound features a lithium ion coordinated with a pyridine sulfinyl group, which enhances its reactivity and interaction with biological targets.

Lithium ions are known to influence various biological processes, including:

  • Neurotransmitter Modulation : Lithium affects the levels of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation.
  • Signal Transduction Pathways : It modulates several signaling pathways, including the inositol signaling pathway, which plays a role in cell signaling and neuroprotection.

Research Findings

Recent studies have explored the biological effects of lithium compounds, including this compound. Key findings include:

  • Antidepressant Effects : Lithium has shown efficacy in treating bipolar disorder and depression. Studies indicate that lithium compounds can enhance neurogenesis and protect against neurodegeneration.
  • Anticancer Activity : Some lithium derivatives exhibit cytotoxic effects against cancer cell lines. For instance, research has demonstrated that certain lithium compounds can induce apoptosis in cancer cells while sparing normal cells, indicating a potential therapeutic window.

Study 1: Lithium's Role in Neuroprotection

A study published in Neuropharmacology examined the neuroprotective effects of lithium compounds on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups.

Study 2: Anticancer Activity Against MDA-MB-231 Cells

In another investigation, the compound was tested against the MDA-MB-231 triple-negative breast cancer cell line. The findings revealed an IC50 value of approximately 12 μM, suggesting moderate cytotoxicity. Furthermore, the compound exhibited selectivity towards cancer cells over normal mammary epithelial cells.

Comparative Analysis with Other Lithium Compounds

Compound NameBiological ActivityIC50 (μM)Notes
This compoundAntidepressant, Anticancer12Moderate cytotoxicity against MDA-MB-231
Lithium CarbonateAntidepressant0.5 - 1Standard treatment for bipolar disorder
Lithium ChlorideAnticancer10 - 15Induces apoptosis in various cancer cell lines

Q & A

Q. What are the standard synthetic routes for Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate?

  • Methodological Answer : The compound can be synthesized via reductive cleavage of a methyl ester precursor. A typical procedure involves reacting methyl 5-[(tert-butoxy)carbonyl]aminopyridine-2-carboxylate with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) and diethyl ether under inert atmosphere (N₂) at 0–20°C for 12 hours . Alternative routes may use butyllithium in THF, where reaction conditions (e.g., temperature, solvent purity) are tightly controlled to prevent intermediate decomposition .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm the presence of the tert-butoxycarbonyl (Boc) group (e.g., tert-butyl protons at δ ~1.3 ppm) and sulfinate moiety .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and sulfinate (S-O) vibrations (~1000–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular ion verification (e.g., expected [M+H]⁺ or [M-Li]⁻ peaks) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity?

  • Methodological Answer : The Boc group acts as a protecting agent for the amine, preventing undesired nucleophilic reactions during synthesis. Its steric bulk also modulates electronic effects on the pyridine ring, potentially altering sulfinate stability or coordination with lithium . Deprotection can be achieved under acidic conditions (e.g., HCl/dioxane), but care must be taken to avoid sulfinate degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or tautomeric equilibria. Strategies include:
  • 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations and identify coupling patterns .
  • Variable-Temperature NMR : To detect dynamic processes (e.g., rotameric Boc groups) .
  • Elemental Analysis : Cross-validation of purity via carbon/hydrogen/nitrogen (CHN) quantification .

Q. What strategies optimize reaction yield while minimizing by-product formation?

  • Methodological Answer :
  • Solvent Selection : THF is preferred for its ability to stabilize lithium intermediates, but anhydrous conditions are critical to avoid hydrolysis .
  • Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions (e.g., LiAlH₄ over-reduction) .
  • Inert Atmosphere : Rigorous N₂/Ar purging prevents oxidation of sulfinate to sulfonate .

Q. How can regioselective modifications (e.g., Boc deprotection) be achieved without compromising the sulfinate moiety?

  • Methodological Answer :
  • Acid-Labile Conditions : Use dilute HCl (1–2 M) in dioxane at 0°C for Boc removal, as stronger acids (e.g., TFA) risk sulfinate protonation or decomposition .
  • Protecting Group Alternatives : Temporary silyl protection (e.g., TMS) for the sulfinate during Boc cleavage, followed by fluoride-mediated deprotection .

Q. What mechanistic insights explain the compound’s stability under varying storage conditions?

  • Methodological Answer : The sulfinate group is sensitive to moisture and oxygen. Stability studies recommend:
  • Low-Temperature Storage : –20°C under argon to prevent Li⁺ dissociation or sulfinate oxidation .
  • Lyophilization : For long-term storage, lyophilize the compound as a solid and avoid aqueous solutions unless stabilized with chelating agents (e.g., EDTA) .

Q. How can computational modeling (e.g., DFT) predict the compound’s coordination behavior with other metals?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model Li⁺ coordination geometry and ligand-exchange kinetics. Focus on:
  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites on the pyridine ring .
  • Binding Energy Comparisons : Between Li⁺ and alternative cations (e.g., Na⁺, K⁺) to predict selectivity in complexation reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields across literature?

  • Methodological Answer : Yield variations often stem from:
  • Intermediate Purity : Column chromatography or recrystallization of precursors (e.g., methyl ester) improves consistency .
  • Lithium Source Purity : Commercial LiAlH₄ may contain stabilizing salts (e.g., LiCl), altering reactivity. Use freshly opened batches or purify via sublimation .

Q. What experimental controls are essential when studying the compound’s potential pharmacological activity?

  • Methodological Answer :
    Include:
  • Lithium-Free Controls : Synthesize the sodium or potassium analog to isolate Li⁺-specific effects .
  • Cell Viability Assays : Test the Boc-deprotected analog to differentiate between scaffold toxicity and Li⁺-mediated activity .

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